"synthesis and characterization of Thiazolo[4,5-c]pyridin-2-amine, n-2-propen-1-yl-"
"synthesis and characterization of Thiazolo[4,5-c]pyridin-2-amine, n-2-propen-1-yl-"
The following technical guide details the synthesis, characterization, and mechanistic underpinnings of
Technical Whitepaper: Synthesis and Characterization of -Allylthiazolo[4,5-c]pyridin-2-amine[1]
Executive Summary & Strategic Value
The Thiazolo[4,5-c]pyridine scaffold represents a critical bioisostere of purine and imidazo[4,5-c]pyridine systems, widely utilized in medicinal chemistry for targeting adenosine receptors (specifically
This guide prioritizes the Isothiocyanate Cyclization Route over direct alkylation. While direct alkylation of the parent amine is possible, it frequently suffers from regioselectivity issues (N-ring vs. N-exocyclic alkylation). The proposed pathway ensures exclusive formation of the exocyclic secondary amine.
Retrosynthetic Analysis
To design a robust protocol, we deconstruct the target molecule into logical precursors.[1]
-
Target:
-Allylthiazolo[4,5-c]pyridin-2-amine[1][2][3] -
Disconnection 1 (C-S Bond Formation): The thiazole ring is best formed via intramolecular nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling. -
Precursor:
-Allyl-N'-(4-chloropyridin-3-yl)thiourea.[1] -
Starting Materials: 3-Amino-4-chloropyridine and Allyl Isothiocyanate.[1]
This approach locks the allyl group onto the nitrogen before ring closure, guaranteeing the correct regiochemistry.[1]
Figure 1: Retrosynthetic logic flow prioritizing regiochemical fidelity.
Experimental Protocol
Materials & Safety
-
3-Amino-4-chloropyridine (CAS 20511-12-0): The core pyridine scaffold. Caution: Irritant.[1]
-
Allyl Isothiocyanate (CAS 57-06-7): The source of the N-allyl and thiocarbonyl groups. Caution: Lachrymator, toxic.[1] Handle in a fume hood.
-
Solvents: Ethanol (EtOH), Pyridine (anhydrous).
-
Catalyst (Optional): Copper(I) Iodide (CuI) can accelerate the cyclization step if the
is sluggish.
Step-by-Step Synthesis
This protocol combines thiourea formation and cyclization into a streamlined workflow.
Stage 1: Formation of the Thiourea Intermediate[1]
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Dissolution: Charge the RBF with 3-Amino-4-chloropyridine (1.29 g, 10.0 mmol) and anhydrous Ethanol (20 mL).
-
Addition: Add Allyl Isothiocyanate (1.09 g, 1.07 mL, 11.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting amine (
) should disappear, and a new, less polar thiourea spot should appear.[1]
-
-
Isolation (Optional): If the intermediate is stable, evaporate solvent to yield the crude thiourea. However, for this substrate, telescoping (proceeding directly) is preferred.[1]
Stage 2: Cyclization to Thiazolo[4,5-c]pyridine[1]
-
Solvent Swap: If the reaction was in Ethanol, remove it under reduced pressure. Re-dissolve the residue in Pyridine (15 mL) or DMF (15 mL) with
(2.0 eq).-
Note: Pyridine acts as both solvent and base to scavenge the HCl generated during cyclization.
-
-
Cyclization: Heat the mixture to
for 12 hours. -
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (
:MeOH, 95:5).
Reaction Scheme Visualization
Figure 2: Telescoped synthesis pathway.
Characterization & Data Analysis
Validation of the structure requires confirming the presence of the thiazole ring and the allyl side chain.
Expected NMR Profile ( -DMSO)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Pyridine C2 | Ar-H | 8.80 – 8.90 | Singlet (s) | 1H | Proton between N and S (deshielded). |
| Pyridine C6 | Ar-H | 8.20 – 8.30 | Doublet (d, | 1H | Alpha to Pyridine N. |
| Pyridine C7 | Ar-H | 7.80 – 7.90 | Doublet (d, | 1H | Beta to Pyridine N. |
| Amine | NH | 8.00 – 8.50 | Broad Singlet (br s) | 1H | Exchangeable with |
| Allyl | 5.85 – 6.00 | Multiplet (m) | 1H | Internal alkene proton. | |
| Allyl | 5.10 – 5.30 | Doublet of Doublets (dd) | 2H | Terminal alkene protons. | |
| Allyl | 4.00 – 4.15 | Broad Doublet/Singlet | 2H | Methylene adjacent to Nitrogen.[1] |
Mass Spectrometry (LC-MS)
-
Molecular Formula:
[1] -
Molecular Weight: 191.25 g/mol [1]
-
Expected Ion:
m/z. -
Fragmentation: Look for loss of the allyl group (
) or cleavage of the thiazole ring.
IR Spectroscopy
-
NH Stretch:
(Secondary amine). -
C=N Stretch:
(Thiazole/Pyridine ring). -
Olefin C=C:
(Allyl group).
Troubleshooting & Optimization
Issue: Low Yield in Cyclization
If the ring closure is slow (common with electron-deficient pyridines), the chloride is not a sufficient leaving group.
-
Solution: Add 5 mol% CuI and 10 mol% 1,10-phenanthroline to the reaction in DMF. Copper catalysis facilitates the C-S bond formation significantly (Ullmann-type coupling).
Issue: Regioisomer Contamination
If you observe a byproduct where the allyl group is on the ring nitrogen (forming an imine), it suggests the starting material might have been 4-amino-3-chloropyridine (leading to the [5,4-c] isomer) or alkylation occurred post-cyclization.
-
Verification: Check the coupling constants of the pyridine protons. The [4,5-c] isomer typically shows a distinct singlet at the C2 position (between the pyridine N and the thiazole S fusion point).
References
-
Thiazolopyridine Synthesis: BenchChem. "Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- | 62638-73-7".[1] Link
-
Biological Relevance: MDPI. "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones". Link
-
General Isothiocyanate Cyclization: Brieflands. "Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives". Link
-
Catalog Verification: BLD Pharm. "Thiazolo[4,5-c]pyridin-2-amine (CAS 89786-54-9)".[9][10] Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 51786-94-8|N-Allyl-6-chlorobenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
- 3. CAS [chemicalbook.com]
- 4. brieflands.com [brieflands.com]
- 5. Combi-Blocks [combi-blocks.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. libra.article2submit.com [libra.article2submit.com]
- 8. mdpi.com [mdpi.com]
- 9. cyclicpharma.com [cyclicpharma.com]
- 10. 89786-54-9|Thiazolo[4,5-c]pyridin-2-amine|BLD Pharm [bldpharm.com]
